molecular formula C11H15N3O3 B12454391 (2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid

(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid

Cat. No.: B12454391
M. Wt: 237.25 g/mol
InChI Key: OHRGUFUUMNGBTF-UHFFFAOYSA-N
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Description

(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid typically involves a multi-step process. One common method includes the reaction of 1-ethyl-5-methylpyrazole with a suitable carbamoylating agent to form the intermediate compound. This intermediate is then reacted with propenoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H15N3O3/c1-3-14-8(2)9(7-13-14)6-12-10(15)4-5-11(16)17/h4-5,7H,3,6H2,1-2H3,(H,12,15)(H,16,17)

InChI Key

OHRGUFUUMNGBTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C=CC(=O)O)C

Origin of Product

United States

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